1H-Pyrazol-5-ol, 3-methyl-1-phenyl-, hydrogen sulfate (ester)
Overview
Description
1H-Pyrazol-5-ol, 3-methyl-1-phenyl-, hydrogen sulfate (ester) is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a phenyl group at the 1-position, a methyl group at the 3-position, and a hydrogen sulfate ester group at the 5-position. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity .
Mechanism of Action
Target of Action
Norantipyrine sulfate, also known as 1H-Pyrazol-5-ol, 3-methyl-1-phenyl-, hydrogen sulfate (ester) or (5-methyl-2-phenylpyrazol-3-yl) hydrogen sulfate, is a major metabolite of antipyrine . Antipyrine is known to act primarily in the central nervous system (CNS), increasing the pain threshold by inhibiting both isoforms of cyclooxygenase, COX-1, COX-2, and COX-3 enzymes involved in prostaglandin (PG) synthesis . Therefore, it can be inferred that norantipyrine sulfate may also target these enzymes.
Mode of Action
Given its relationship to antipyrine, it is likely that norantipyrine sulfate also acts by inhibiting cyclooxygenase enzymes, thereby reducing the production of prostaglandins, which are key mediators of inflammation and pain .
Biochemical Pathways
Norantipyrine sulfate is a product of the metabolic pathways of antipyrine. Antipyrine is metabolized in the liver through various oxidative and conjugative pathways. The formation of norantipyrine sulfate is part of these metabolic processes . In the rat, sulfate formation is the predominant conjugation pathway .
Pharmacokinetics
Studies have shown that norantipyrine sulfate is a formation rate-limited metabolite of antipyrine . This means that the rate of formation of norantipyrine sulfate from antipyrine is slower than the rate at which it is eliminated from the body .
Result of Action
Given its relationship to antipyrine, it is likely that norantipyrine sulfate also contributes to the analgesic and antipyretic effects of antipyrine .
Action Environment
The action of norantipyrine sulfate can be influenced by various environmental factors. For instance, the metabolic conversion of antipyrine to norantipyrine sulfate can be affected by the presence of certain substances. Studies have shown that pretreatment with 3-methylcholanthrene in rats substantially enhanced the excretion of norantipyrine sulfate .
Biochemical Analysis
Biochemical Properties
Norantipyrine sulfate plays a role in biochemical reactions, particularly in the metabolism of antipyrine . It interacts with enzymes involved in drug metabolism, such as cytochrome P450 enzymes . The nature of these interactions involves the conversion of antipyrine to norantipyrine sulfate through enzymatic reactions .
Cellular Effects
The effects of Norantipyrine sulfate on cells and cellular processes are not fully understood due to limited research. As a metabolite of antipyrine, it may influence cell function indirectly through its parent compound. Antipyrine is known to interact with various cell signaling pathways and influence gene expression .
Molecular Mechanism
The molecular mechanism of Norantipyrine sulfate involves its formation from antipyrine through enzymatic reactions . It is proposed that the compound exerts its effects at the molecular level through interactions with enzymes involved in drug metabolism .
Temporal Effects in Laboratory Settings
It is known that the compound is a stable metabolite of antipyrine .
Dosage Effects in Animal Models
It is known that the compound is a major metabolite of antipyrine, which has been studied extensively in animal models .
Metabolic Pathways
Norantipyrine sulfate is involved in the metabolic pathways of antipyrine . It is formed through the action of enzymes involved in drug metabolism, such as cytochrome P450 enzymes .
Transport and Distribution
As a metabolite of antipyrine, it is likely to be distributed in tissues where antipyrine is metabolized .
Subcellular Localization
As a metabolite of antipyrine, it is likely to be found in cellular compartments where antipyrine is metabolized .
Preparation Methods
The synthesis of 1H-Pyrazol-5-ol, 3-methyl-1-phenyl-, hydrogen sulfate (ester) can be achieved through various synthetic routes. One common method involves the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-ol with sulfuric acid under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to prevent decomposition of the product .
Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, which are crucial for the efficient synthesis of this compound .
Chemical Reactions Analysis
1H-Pyrazol-5-ol, 3-methyl-1-phenyl-, hydrogen sulfate (ester) undergoes various chemical reactions, including:
Substitution: The hydrogen sulfate ester group can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-5-carboxylic acid derivatives, while reduction may produce pyrazole-5-ol derivatives .
Scientific Research Applications
1H-Pyrazol-5-ol, 3-methyl-1-phenyl-, hydrogen sulfate (ester) has several scientific research applications:
Comparison with Similar Compounds
1H-Pyrazol-5-ol, 3-methyl-1-phenyl-, hydrogen sulfate (ester) can be compared with other pyrazole derivatives such as:
1H-Pyrazol-5-ol, 3-methyl-1-phenyl-: Lacks the hydrogen sulfate ester group, resulting in different reactivity and biological activity.
1H-Pyrazol-5-ol, 3-methyl-1-phenyl-, acetate (ester): Contains an acetate ester group instead of a hydrogen sulfate ester, leading to variations in solubility and chemical behavior.
1H-Pyrazol-5-ol, 3-methyl-1-phenyl-, phosphate (ester): Features a phosphate ester group, which can influence its interaction with biological targets and its overall stability.
The uniqueness of 1H-Pyrazol-5-ol, 3-methyl-1-phenyl-, hydrogen sulfate (ester) lies in its specific functional groups, which confer distinct chemical and biological properties compared to other pyrazole derivatives .
Properties
IUPAC Name |
(5-methyl-2-phenylpyrazol-3-yl) hydrogen sulfate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4S/c1-8-7-10(16-17(13,14)15)12(11-8)9-5-3-2-4-6-9/h2-7H,1H3,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXFWRJDNDPUIAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)OS(=O)(=O)O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80227238 | |
Record name | 1H-Pyrazol-5-ol, 3-methyl-1-phenyl-, hydrogen sulfate (ester) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80227238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76407-98-2 | |
Record name | Edaravone sulfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076407982 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Pyrazol-5-ol, 3-methyl-1-phenyl-, hydrogen sulfate (ester) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80227238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | EDARAVONE SULFATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RQ9RYP03KR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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